
2-(Phenylsulfanyl)quinazolin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylthio)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The phenylthio group attached to the quinazolinone core enhances its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an aldehyde in the presence of a sulfur source. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is green, simple, and efficient, providing good to excellent yields.
Industrial Production Methods
Industrial production methods for 2-(Phenylthio)quinazolin-4(3H)-one are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Phenylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The phenylthio group enhances its binding affinity to biological targets, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-(Phenylthio)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives:
2-Phenylquinazolin-4(3H)-one: Lacks the phenylthio group, resulting in different chemical and biological properties.
2-(Methylthio)quinazolin-4(3H)-one: The methylthio group provides different steric and electronic effects compared to the phenylthio group.
2-(Phenylamino)quinazolin-4(3H)-one: The phenylamino group introduces different reactivity and biological activities.
The presence of the phenylthio group in 2-(Phenylthio)quinazolin-4(3H)-one makes it unique by enhancing its chemical reactivity and biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
6965-91-9 |
|---|---|
Molekularformel |
C14H10N2OS |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
2-phenylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2OS/c17-13-11-8-4-5-9-12(11)15-14(16-13)18-10-6-2-1-3-7-10/h1-9H,(H,15,16,17) |
InChI-Schlüssel |
UUXAHKBCACHBDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





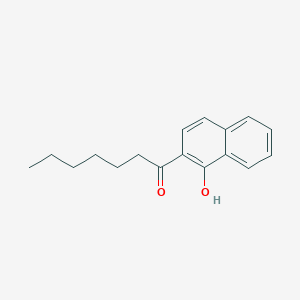


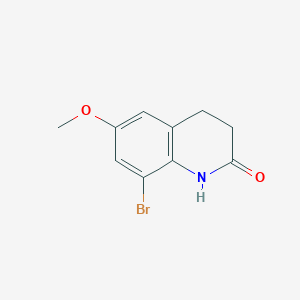
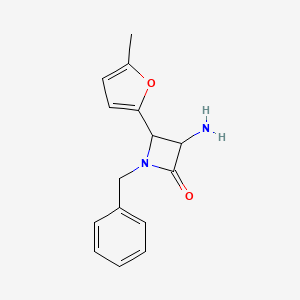
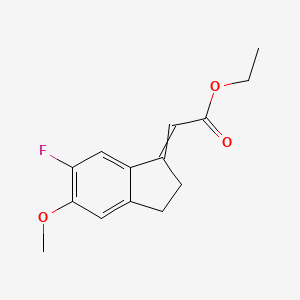
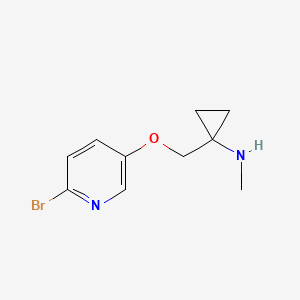
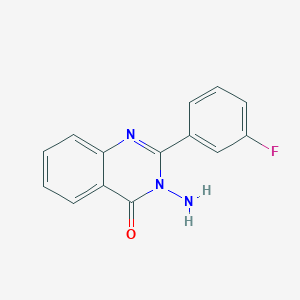
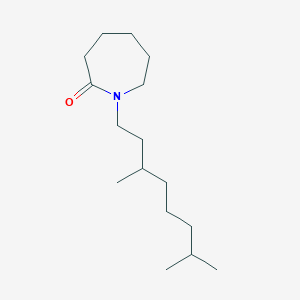
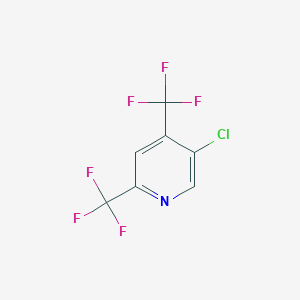
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
